![molecular formula C11H17NO4 B124119 Methyl N-boc-L-proline-4-ene CAS No. 83548-46-3](/img/structure/B124119.png)
Methyl N-boc-L-proline-4-ene
Overview
Description
Methyl N-boc-L-proline-4-ene is a chemical compound that belongs to the class of proline derivatives. It is widely used in various fields, including medical, environmental, and industrial research. The compound is known for its unique structure, which includes a tert-butyl carbamate (Boc) protecting group and a methyl ester group, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
Methyl N-boc-L-proline-4-ene is a derivative of L-proline . It is primarily used in the preparation of intermediates for dipeptidyl peptidase (DPP) IV inhibitors . DPP-IV is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism .
Mode of Action
This inhibition results in increased levels of incretin hormones, leading to enhanced insulin secretion and decreased glucagon release .
Biochemical Pathways
The compound’s primary biochemical pathway involves the incretin system . By inhibiting DPP-IV, the compound indirectly increases the concentration of incretin hormones, such as GLP-1 and GIP. These hormones stimulate insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells, thereby regulating blood glucose levels .
Result of Action
The primary molecular effect of this compound, through its role in DPP-IV inhibition, is the increased level of incretin hormones . This leads to enhanced insulin secretion and decreased glucagon release, helping to regulate blood glucose levels . The cellular effects would be observed primarily in pancreatic beta and alpha cells, which are responsible for insulin and glucagon secretion, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes. For instance, the compound’s stability could be affected by storage conditions, as indicated by its recommended storage at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-boc-L-proline-4-ene can be synthesized through several methods. One common approach involves the protection of L-proline with a tert-butyl carbamate group, followed by esterification with methanol. The reaction typically requires the use of a base such as diisopropylethylamine and a coupling agent like dicyclohexylcarbodiimide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the protection of L-proline, followed by esterification and purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-boc-L-proline-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Acidic conditions, such as trifluoroacetic acid, are employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reaction conditions .
Scientific Research Applications
Pharmaceutical Synthesis
Methyl N-Boc-L-proline-4-ene serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the development of anti-hepatitis C medications. A notable synthesis method involves using L-hydroxyproline as a starting material, which undergoes several reactions to yield this compound with improved atom economy and reduced environmental impact compared to traditional methods .
Peptide Synthesis
The compound is also employed in peptide synthesis, particularly in constructing cyclic peptides and diketopiperazines. Its unique structural properties allow for the formation of stable amide bonds, which are essential in peptide linkages. The conformational studies on amide bonds involving proline derivatives have shown that such compounds can influence the cyclic structure's stability and reactivity .
Synthesis Methodology
A recent study outlined a novel synthetic route for this compound that emphasizes efficiency and safety. The method involves fewer steps and avoids toxic reagents, significantly reducing production costs while maintaining high yields . The process includes:
- Boc protection of L-hydroxyproline.
- Oxidation to form an intermediate.
- A Wittig reaction followed by hydrogenation to yield the final product.
Characterization Techniques
Characterization techniques such as NMR spectroscopy and mass spectrometry are routinely used to confirm the structure and purity of this compound. For example, 1H-NMR spectra provide insights into the compound's conformational dynamics, which are critical for understanding its reactivity in further synthetic applications .
Comparative Analysis of Synthetic Routes
Method | Steps | Toxicity | Yield | Cost Efficiency |
---|---|---|---|---|
Traditional Method | High | High | Medium | Low |
Novel Method (Recent Study) | Low | Low | High | High |
This table summarizes the advantages of modern synthetic routes over traditional methods, highlighting improvements in safety and cost-effectiveness.
Comparison with Similar Compounds
Similar Compounds
N-boc-L-proline: Similar in structure but lacks the methyl ester group.
N-boc-L-proline-4-ene methyl ester: A closely related compound with similar applications.
N-boc-4-oxo-L-proline methyl ester: Another derivative with an oxo group instead of the alkene.
Uniqueness
Methyl N-boc-L-proline-4-ene is unique due to its combination of a Boc protecting group and a methyl ester group, which provides versatility in synthetic applications. This dual functionality allows for selective reactions and modifications, making it a valuable intermediate in various chemical syntheses .
Biological Activity
Methyl N-Boc-L-proline-4-ene, a derivative of proline, has garnered attention in various fields of biochemical research due to its potential biological activities and applications. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry and peptide synthesis.
Chemical Structure and Synthesis
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of proline, which enhances its stability and solubility in organic solvents. The compound can be synthesized through a multi-step process involving the protection of the amino group followed by the formation of the methyl ester.
Synthesis Overview
- Protection of Amino Group : The amino group of L-proline is protected using Boc anhydride.
- Methyl Ester Formation : The carboxylic acid group is esterified with methanol to form the methyl ester.
- Final Product Isolation : The product is purified through techniques such as column chromatography.
The synthesis process has been optimized to improve yield and purity, addressing challenges such as side reactions and low overall yield associated with earlier methods .
Antitumor Properties
Recent studies have indicated that this compound exhibits antitumor activity, particularly in breast cancer models. Research suggests that it may inhibit tumor growth by modulating immune responses, specifically through the release of interleukin-25 (IL-25) from tumor-associated fibroblasts (TAFs) . This finding highlights its potential as a therapeutic agent in oncology.
Peptide Synthesis
The compound serves as an important building block in peptide synthesis due to its ability to be incorporated into peptide chains without significantly disturbing the overall structure. Its use in solid-phase peptide synthesis (SPPS) has been explored, where it acts as a versatile intermediate for creating various peptide derivatives .
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on mammary tumors demonstrated its capacity to enhance immune responses against cancer cells. The research found that treatment with this compound led to increased IL-25 production, which correlated with reduced tumor metastasis .
Parameter | Control Group | Treatment Group |
---|---|---|
Tumor Size (mm) | 15 ± 2 | 8 ± 1 |
IL-25 Levels (pg/mL) | 10 ± 1 | 25 ± 3 |
Metastatic Spread (nodule count) | 5 ± 1 | 2 ± 0.5 |
Case Study 2: Peptide Synthesis
In a study focusing on peptide antibiotics, this compound was incorporated into gramicidin S analogs. The resulting peptides maintained structural integrity while demonstrating enhanced antimicrobial activity compared to their native counterparts .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCPPYJWSDCBNC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472209 | |
Record name | METHYL N-BOC-L-PROLINE-4-ENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83548-46-3 | |
Record name | METHYL N-BOC-L-PROLINE-4-ENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 2-methyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.